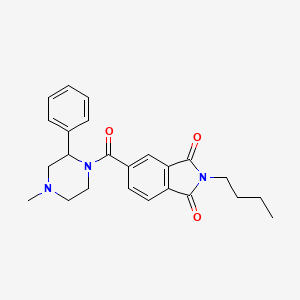![molecular formula C19H18ClN3O B7551052 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole carboxamides and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act on the cannabinoid receptor CB1. It has been shown to bind to the CB1 receptor with high affinity and to activate the receptor in a manner similar to that of the endogenous cannabinoid anandamide. This activation of the CB1 receptor is thought to be responsible for 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide's anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in animal models, suggesting that it has anti-inflammatory effects. It has also been shown to reduce pain in animal models, suggesting that it has analgesic effects. In addition, 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for pain management. Another advantage is that it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. However, one limitation of using 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action, in order to better understand its effects in different experimental systems. Another direction is to study its potential as a treatment for pain and inflammation in humans, in order to develop new drugs for pain management. Finally, there is potential for further study of 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide's effects on cancer cells, in order to develop new cancer treatments.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with ethylmagnesium bromide to form 4-chlorophenylethanol. The resulting compound is then reacted with 4-methylbenzyl chloride and sodium hydride to form 1-(4-methylphenyl)ethyl-4-chlorophenyl ether. This ether is then reacted with hydrazine and sodium acetate to form 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide has been studied for its potential application in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for pain management. 5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-3-5-14(6-4-12)13(2)22-19(24)17-11-21-23-18(17)15-7-9-16(20)10-8-15/h3-11,13H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYWJCBQHJHQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)
![N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)